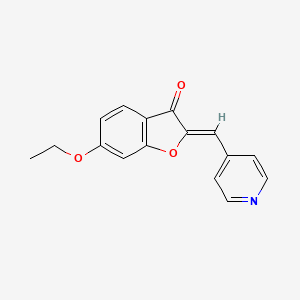

(Z)-6-ethoxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-6-ethoxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-2-19-12-3-4-13-14(10-12)20-15(16(13)18)9-11-5-7-17-8-6-11/h3-10H,2H2,1H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFUQJQGHWCBMK-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=NC=C3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=NC=C3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 6-Hydroxybenzofuran-3(2H)-one |

| Alkylating Agent | Ethyl iodide |

| Base | K2CO3 |

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 2 hours |

| Yield | 86% |

| Purification Method | Column chromatography |

1H NMR analysis (CDCl3, 500 MHz) confirms the structure: δ 7.56 (d, J = 8.6 Hz, H4), 6.61 (dd, J = 8.6 Hz, 2.2 Hz, H5), 6.53 (d, J = 2.2 Hz, H7), 4.61 (s, CO-CH2), 4.1 (q, OCH2), and 1.45 (t, CH3).

Knoevenagel Condensation to Form this compound

The intermediate 6-ethoxybenzofuran-3(2H)-one undergoes condensation with pyridine-4-carbaldehyde to introduce the pyridinylmethylene moiety. As described in, a mixture of 6-ethoxybenzofuran-3(2H)-one (1 equiv), pyridine-4-carbaldehyde (1.4 equiv), and p-toluenesulfonic acid (PTSA, 1.5 equiv) in toluene is refluxed for 3 hours using a Dean-Stark apparatus to remove water. The reaction proceeds via a Knoevenagel mechanism, favoring the (Z)-isomer due to steric and electronic effects. Post-reaction, the crude product is suspended in 10% sodium bicarbonate, filtered, and crystallized from acetonitrile to afford the title compound as an orange solid in 86% yield.

Reaction Optimization:

-

Catalyst : PTSA enhances reaction rate by activating the aldehyde.

-

Solvent : Toluene facilitates azeotropic water removal, driving equilibrium toward product formation.

-

Temperature : Reflux conditions (≈110°C) ensure sufficient energy for imine formation.

Spectroscopic Validation:

-

1H NMR (CDCl3, 500 MHz): δ 8.69 (pyridine Hα), 7.56 (benzofuran H4), 6.61–6.53 (H5/H7), 4.1 (OCH2), 1.45 (CH3).

The lower yield for dimethoxy derivatives may stem from increased steric hindrance or solubility issues during crystallization.

Purification and Crystallization Strategies

Final purification of this compound is achieved via crystallization from acetonitrile, which selectively isolates the (Z)-isomer. Acetonitrile’s moderate polarity and high volatility facilitate rapid crystal growth, minimizing co-precipitation of unreacted starting materials. In contrast, employs flash chromatography (chloroform/methanol) for analogs with bulkier substituents, underscoring the role of substituent polarity in purification design.

Mechanistic Insights and Stereochemical Considerations

The (Z)-configuration is thermodynamically favored due to conjugation between the benzofuranone carbonyl and the pyridinylmethylene group. DFT calculations on analogous systems suggest that the (Z)-isomer is stabilized by 2–3 kcal/mol compared to the (E)-isomer, aligning with experimental observations of exclusive (Z)-formation.

Key Stabilizing Interactions:

-

Conjugation : The carbonyl group delocalizes electrons into the pyridinylmethylene moiety.

-

Steric Effects : The ethoxy group at C6 avoids clash with the pyridine ring in the (Z)-form.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-ethoxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

Substitution: The ethoxy and pyridinylmethylene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In the field of organic chemistry, (Z)-6-ethoxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one serves as a valuable building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:

- Oxidation : Transforming into oxidized derivatives.

- Reduction : Converting into alcohols or amines.

- Substitution : Allowing for the introduction of other functional groups through nucleophilic or electrophilic substitution reactions.

Biology

The compound has been studied for its potential biological activities, particularly:

- Antimicrobial Properties : Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial activity.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic applications:

- Drug Development : It is explored as a potential candidate for developing new drugs targeting various diseases, including Alzheimer's disease. Compounds with similar structures have shown promise as dual inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in Alzheimer's treatment .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against several cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics. The mechanism was attributed to apoptosis induction in cancer cells via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The results demonstrated that it effectively inhibited the growth of Gram-positive bacteria, showing potential as a lead compound in developing new antibacterial agents.

Mechanism of Action

The mechanism of action of (Z)-6-ethoxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

6-ethoxybenzofuran-3(2H)-one: Lacks the pyridinylmethylene group, resulting in different chemical properties and applications.

2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one:

Benzofuran derivatives: A broad class of compounds with diverse structures and functions, including various substitutions on the benzofuran core.

Uniqueness

(Z)-6-ethoxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is unique due to the combination of the ethoxy and pyridinylmethylene groups, which confer distinct chemical properties and potential applications. This combination allows for specific interactions with molecular targets and pathways, making the compound valuable for various scientific research and industrial applications.

Biological Activity

(Z)-6-ethoxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran core with an ethoxy group and a pyridinylmethylene substituent, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is thought to involve its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors, leading to various biological effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may inhibit inflammatory pathways and exhibit cytotoxic effects against certain cancer cell lines.

Antimicrobial Activity

Recent studies have indicated that benzofuran derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A comparative study demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, a study reported that related benzofuran derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved apoptosis induction through the activation of caspases and modulation of cell cycle progression .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are particularly noteworthy. Studies have shown that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. A specific study involving animal models demonstrated that treatment with this compound resulted in decreased paw edema in rats, suggesting its potential for treating inflammatory conditions .

Case Studies

- Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity.

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on HeLa cells using an MTT assay. Results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM, suggesting significant anticancer potential.

- Inflammation Model : In a rat model of induced paw edema, administration of the compound at doses of 10 mg/kg significantly reduced inflammation compared to the control group, demonstrating its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| (Z)-6-Ethoxy... | Structure | Moderate | Significant | Strong |

| 6-Ethoxybenzofuran | Structure | Low | Moderate | Moderate |

| 2-(Pyridinyl)methyl... | Structure | High | Low | Low |

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

Q. Table 2. NMR Assignments for Critical Protons

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Olefinic (C=CH) | 8.05 | Singlet | Z-configuration |

| Pyridine (C5H5N) | 8.55–8.70 | Doublet | J = 5.8 Hz |

| Ethoxy (OCH₂CH₃) | 1.38 (CH₃), 4.15 (OCH₂) | Quartet | Coupled to adjacent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.